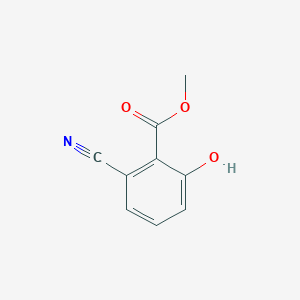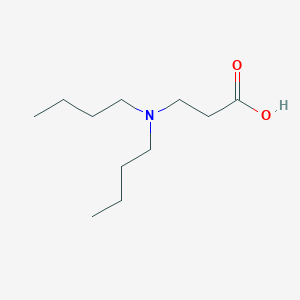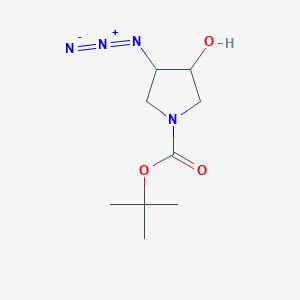
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate
描述
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a synthetic peptide designed to mimic the biological activity of erythropoietin. Erythropoietin is a glycoprotein hormone that regulates the production of red blood cells by interacting with erythropoietin receptors on the surface of erythroid progenitor cells. This peptide sequence has been developed to stimulate erythropoiesis, the process of red blood cell formation, and is used in various therapeutic applications, particularly in the treatment of anemia.
作用机制
Target of Action
The primary target of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (EMP-20) is the Erythropoietin (EPO) receptor . EPO is a hormone that regulates the production of red blood cells. The EPO receptor is expressed in the bone marrow by erythroid progenitor cells. When EPO binds to its receptor, it triggers the production of red blood cells, a process known as erythropoiesis .
Mode of Action
EMP-20 is a peptide mimetic of EPO, meaning it is designed to mimic the action of EPO . It has been described as an excellent starting point for the design of compounds with EPO mimetic activity . EMP-20 can serve as a minimal model for an EPO receptor antagonist . This suggests that EMP-20 may bind to the EPO receptor and block its activation, thereby inhibiting erythropoiesis .
Biochemical Pathways
EPO primarily acts on the JAK2/STAT5 signaling pathway, which is crucial for erythropoiesis .
Pharmacokinetics
A related study on erythropoietin mimetic agents (ema) suggests that these compounds exhibit beneficial and desirable pharmacokinetic profiles
Result of Action
As an epo mimetic, emp-20 is likely to have similar effects to epo, which include promoting the survival, proliferation, and differentiation of erythroid progenitor cells .
生化分析
Biochemical Properties
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate plays a crucial role in biochemical reactions by interacting with the erythropoietin receptor (EPOR). This interaction leads to the dimerization of the receptor, which is essential for initiating the intracellular signaling cascade that promotes erythropoiesis . The peptide binds to the extracellular domain of EPOR, mimicking the natural binding of erythropoietin and activating the receptor . This interaction is highly specific and involves key amino acid residues that facilitate the binding and activation process .
Cellular Effects
This compound has significant effects on various cell types, particularly erythroid progenitor cells. By binding to EPOR, the peptide stimulates the proliferation and differentiation of these progenitor cells into mature red blood cells . Additionally, it influences cell signaling pathways, such as the JAK-STAT pathway, which is critical for gene expression and cellular metabolism . The peptide’s ability to activate these pathways results in enhanced erythropoiesis and improved red blood cell production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the erythropoietin receptor, leading to receptor dimerization and activation . This activation triggers a cascade of intracellular events, including the phosphorylation of JAK2 and the subsequent activation of STAT5 . These activated proteins then translocate to the nucleus, where they regulate the expression of genes involved in erythropoiesis . The peptide’s ability to mimic erythropoietin’s natural binding and activation process is key to its effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The peptide is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that the peptide maintains its ability to stimulate erythropoiesis, although the efficiency may decrease slightly due to degradation . In both in vitro and in vivo studies, the peptide has demonstrated sustained effects on cellular function, promoting red blood cell production over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the peptide effectively stimulates erythropoiesis without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . Studies have shown that optimal dosing is crucial for maximizing the therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to erythropoiesis. The peptide interacts with enzymes and cofactors that facilitate its binding to EPOR and subsequent activation of the signaling cascade . These interactions influence metabolic flux and metabolite levels, contributing to the overall process of red blood cell production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These proteins help localize the peptide to areas where it can effectively bind to EPOR and exert its effects . The peptide’s distribution is crucial for its activity, as it needs to reach target cells to stimulate erythropoiesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the extracellular space, where it binds to the erythropoietin receptor on the cell surface . This localization is essential for its activity, as the peptide needs to interact with EPOR to initiate the signaling cascade . Post-translational modifications and targeting signals may also play a role in directing the peptide to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Additionally, stringent quality control measures are implemented to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can affect the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in erythropoiesis and interaction with erythropoietin receptors.
Medicine: Explored as a therapeutic agent for treating anemia, particularly in patients with chronic kidney disease or undergoing chemotherapy.
Industry: Utilized in the development of biosimilars and biopharmaceuticals.
相似化合物的比较
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is unique in its ability to mimic the biological activity of erythropoietin while being a smaller, more stable peptide. Similar compounds include:
Erythropoietin (EPO): The natural glycoprotein hormone.
Darbepoetin alfa: A modified form of erythropoietin with increased half-life.
Peginesatide: A synthetic peptide-based erythropoiesis-stimulating agent.
Compared to these compounds, this compound offers advantages in terms of stability and ease of synthesis, making it a valuable tool in both research and therapeutic applications.
属性
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7)/t40-,47+,49+,50+,51+,52+,53+,54+,55+,56+,57+,59+,60+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIQDNIPNOTOEJ-JIMROMLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H102F3N17O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis](/img/structure/B3250389.png)

![3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3250397.png)



![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide](/img/structure/B3250470.png)


![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)
